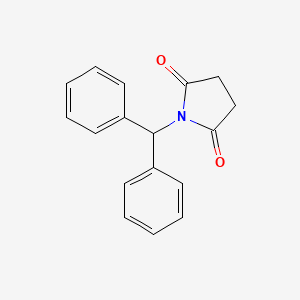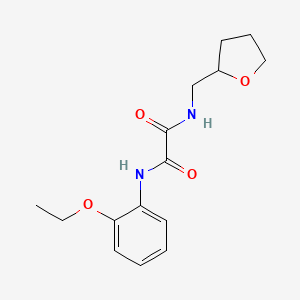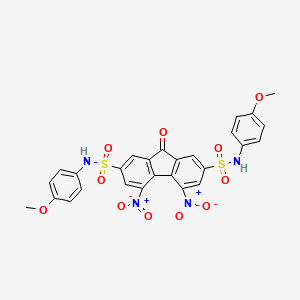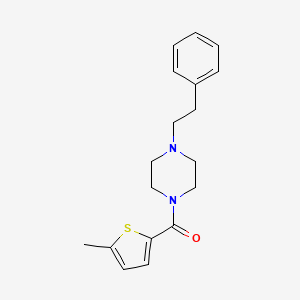
2-PH-4-(4-TOLUIDINOMETHYLENE)-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-PH-4-(4-TOLUIDINOMETHYLENE)-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-PH-4-(4-TOLUIDINOMETHYLENE)-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves the condensation of appropriate hydrazines with β-diketones or β-ketoesters. The reaction conditions may include:
Solvent: Ethanol, methanol, or other suitable organic solvents.
Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.
Temperature: Reactions are often carried out at elevated temperatures (50-100°C) to ensure complete conversion.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch or continuous flow reactors: To optimize reaction conditions and yield.
Purification steps: Including crystallization, distillation, or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-PH-4-(4-TOLUIDINOMETHYLENE)-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents on the pyrazolone ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a candidate for drug development due to its biological activity.
Industry: Use in the development of agrochemicals or other industrial products.
Mecanismo De Acción
The mechanism of action of 2-PH-4-(4-TOLUIDINOMETHYLENE)-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE would depend on its specific biological target. Generally, pyrazolones can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylbutazone: Another pyrazolone derivative with anti-inflammatory properties.
Metamizole: Known for its analgesic and antipyretic effects.
Antipyrine: Used as an analgesic and antipyretic.
Uniqueness
2-PH-4-(4-TOLUIDINOMETHYLENE)-5-(TRIFLUOROMETHYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE may exhibit unique properties due to the presence of the trifluoromethyl group, which can enhance its biological activity and metabolic stability compared to other pyrazolones.
Propiedades
IUPAC Name |
4-[(4-methylphenyl)iminomethyl]-2-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O/c1-12-7-9-13(10-8-12)22-11-15-16(18(19,20)21)23-24(17(15)25)14-5-3-2-4-6-14/h2-11,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWBCFYOOMVSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(4-bromophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B5047572.png)


![N,N'-(9H-fluorene-9,9-diyldi-4,1-phenylene)bis[2-(2-thienyl)acetamide]](/img/structure/B5047602.png)



![({1-[1'-(4-fluorophenyl)-1,4'-bipiperidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)methylamine bis(trifluoroacetate)](/img/structure/B5047627.png)
![2,2,3,3,4,4,4-heptafluoro-N-[2-(fluoromethoxy)phenyl]butanamide](/img/structure/B5047628.png)

![N-{[1-(3-acetylbenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B5047639.png)
![Butan-2-yl 4-[2-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5047645.png)


